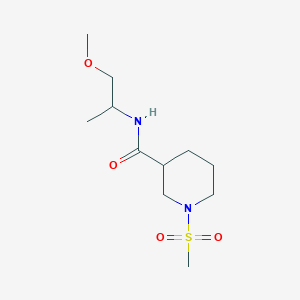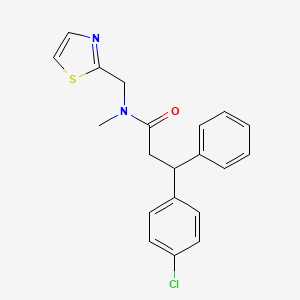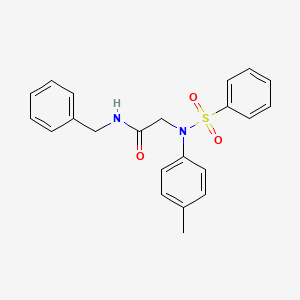
2-(2-chlorophenoxy)-N-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-methylbutanamide, also known as Chloroquine, is a synthetic compound that belongs to the class of 4-aminoquinolines. It was initially developed as an antimalarial drug but has since been found to have potential applications in various scientific research fields.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenoxy)-N-methylbutanamide involves the inhibition of lysosomal function. 2-(2-chlorophenoxy)-N-methylbutanamide is a weak base that accumulates in acidic compartments such as lysosomes. It inhibits the activity of lysosomal enzymes, leading to the accumulation of undigested material in the lysosomes. 2-(2-chlorophenoxy)-N-methylbutanamide also inhibits the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes in the cytoplasm.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-chlorophenoxy)-N-methylbutanamide include the inhibition of autophagy, the inhibition of viral replication, and the induction of apoptosis. 2-(2-chlorophenoxy)-N-methylbutanamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-chlorophenoxy)-N-methylbutanamide in lab experiments include its ability to inhibit autophagy, viral replication, and induce apoptosis. It is also relatively easy to synthesize and purify. However, 2-(2-chlorophenoxy)-N-methylbutanamide has limitations in that it can be toxic to cells at high concentrations and can interfere with lysosomal function, leading to the accumulation of undigested material in the lysosomes.
Direcciones Futuras
There are several future directions for the study of 2-(2-chlorophenoxy)-N-methylbutanamide. One potential direction is the development of new derivatives of 2-(2-chlorophenoxy)-N-methylbutanamide that have improved efficacy and reduced toxicity. Another direction is the study of the role of 2-(2-chlorophenoxy)-N-methylbutanamide in the regulation of immune responses, as it has been found to have anti-inflammatory effects. Additionally, the study of the effect of 2-(2-chlorophenoxy)-N-methylbutanamide on other cellular processes such as apoptosis and cell cycle regulation could provide insights into its potential applications in cancer therapy.
Conclusion
In conclusion, 2-(2-chlorophenoxy)-N-methylbutanamide, also known as 2-(2-chlorophenoxy)-N-methylbutanamide, has potential applications in various scientific research fields. Its ability to inhibit autophagy, viral replication, and induce apoptosis makes it a valuable tool in the study of cellular processes and diseases. However, its limitations in terms of toxicity and interference with lysosomal function must be taken into consideration. Further studies on the development of new derivatives and the role of 2-(2-chlorophenoxy)-N-methylbutanamide in the regulation of immune responses and cancer therapy could provide valuable insights into its potential applications.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenoxy)-N-methylbutanamide involves a multistep process. The first step involves the reaction of 2-chlorophenol with thionyl chloride to form 2-chlorophenyl chloride. The 2-chlorophenyl chloride is then reacted with N-methylbutanamine to obtain 2-(2-chlorophenoxy)-N-methylbutanamide. The final product is then purified using recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-N-methylbutanamide has been found to have potential applications in various scientific research fields. It has been used as a tool in the study of autophagy, a cellular process that involves the degradation of damaged or unnecessary cellular components. 2-(2-chlorophenoxy)-N-methylbutanamide has been found to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes in the cytoplasm.
2-(2-chlorophenoxy)-N-methylbutanamide has also been used in the study of viral infections such as HIV, Zika, and Ebola. It has been found to inhibit the replication of these viruses by interfering with the acidification of endosomes, which is necessary for viral entry into host cells. Additionally, 2-(2-chlorophenoxy)-N-methylbutanamide has been used in the study of cancer, where it has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-3-9(11(14)13-2)15-10-7-5-4-6-8(10)12/h4-7,9H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYBBQYQOCVIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC)OC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diallyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6135483.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxybenzyl)-2-furamide](/img/structure/B6135492.png)
![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B6135496.png)
![3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid](/img/structure/B6135501.png)

![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-(2-methoxyethyl)acetamide](/img/structure/B6135522.png)
![7-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B6135528.png)

![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-2-pyridinecarboxamide](/img/structure/B6135550.png)
![2-{2-[(1-cyclohexylethylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6135562.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B6135565.png)
![N,N,5-trimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6135570.png)
